molecular formula C19H21N3O8S B12474078 4-methoxy-N-(2-methoxy-5-nitrophenyl)-3-(morpholin-4-ylcarbonyl)benzenesulfonamide

4-methoxy-N-(2-methoxy-5-nitrophenyl)-3-(morpholin-4-ylcarbonyl)benzenesulfonamide

Cat. No.: B12474078
M. Wt: 451.5 g/mol
InChI Key: ZDGNOMXAZRWDIW-UHFFFAOYSA-N
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Description

4-methoxy-N-(2-methoxy-5-nitrophenyl)-3-(morpholin-4-ylcarbonyl)benzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes methoxy, nitrophenyl, morpholinylcarbonyl, and benzenesulfonamide groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(2-methoxy-5-nitrophenyl)-3-(morpholin-4-ylcarbonyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Methoxylation: The addition of methoxy groups to the aromatic ring.

    Morpholinylcarbonylation: The addition of a morpholinylcarbonyl group.

Each of these steps requires specific reaction conditions, such as the use of strong acids or bases, specific solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(2-methoxy-5-nitrophenyl)-3-(morpholin-4-ylcarbonyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The methoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative.

Scientific Research Applications

4-methoxy-N-(2-methoxy-5-nitrophenyl)-3-(morpholin-4-ylcarbonyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2-methoxy-5-nitrophenyl)-3-(morpholin-4-ylcarbonyl)benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-(2-methoxy-5-nitrophenyl)acetamide
  • 4-methoxy-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide
  • 4-methoxy-N-(2-methoxy-5-nitrophenyl)morpholine

Uniqueness

4-methoxy-N-(2-methoxy-5-nitrophenyl)-3-(morpholin-4-ylcarbonyl)benzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H21N3O8S

Molecular Weight

451.5 g/mol

IUPAC Name

4-methoxy-N-(2-methoxy-5-nitrophenyl)-3-(morpholine-4-carbonyl)benzenesulfonamide

InChI

InChI=1S/C19H21N3O8S/c1-28-17-6-4-14(12-15(17)19(23)21-7-9-30-10-8-21)31(26,27)20-16-11-13(22(24)25)3-5-18(16)29-2/h3-6,11-12,20H,7-10H2,1-2H3

InChI Key

ZDGNOMXAZRWDIW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC)C(=O)N3CCOCC3

Origin of Product

United States

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